N1-[2-oxo-1-(6-oxo-1,6-dihydro-1-pyrimidinyl)-2-phenylethyl]benzamide
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Overview
Description
N1-[2-oxo-1-(6-oxo-1,6-dihydro-1-pyrimidinyl)-2-phenylethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide group linked to a pyrimidine ring, which is further connected to a phenylethyl group. The presence of multiple functional groups, including oxo and amide groups, makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-oxo-1-(6-oxo-1,6-dihydro-1-pyrimidinyl)-2-phenylethyl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of a benzamide derivative with a pyrimidine precursor under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be integrated into the industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N1-[2-oxo-1-(6-oxo-1,6-dihydro-1-pyrimidinyl)-2-phenylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N1-[2-oxo-1-(6-oxo-1,6-dihydro-1-pyrimidinyl)-2-phenylethyl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-[2-oxo-1-(6-oxo-1,6-dihydro-1-pyrimidinyl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and pyrimidine-containing molecules. Examples are:
- N1-[2-oxo-1-(6-oxo-1,6-dihydro-1-pyrimidinyl)-2-phenylethyl]benzamide
- 1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid
Uniqueness
What sets this compound apart is its unique combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its ability to undergo various reactions and its potential in multiple scientific fields make it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-oxo-1-(6-oxopyrimidin-1-yl)-2-phenylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-16-11-12-20-13-22(16)18(17(24)14-7-3-1-4-8-14)21-19(25)15-9-5-2-6-10-15/h1-13,18H,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTYRGSRPBTOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)N3C=NC=CC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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